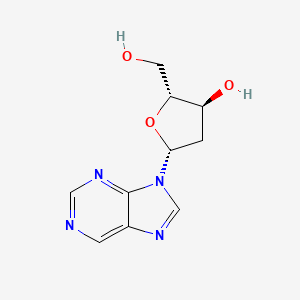
2'-Deoxynebularine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2’-Deoxynebularine is a purine 2’-deoxyribonucleoside in which a 2-deoxy-β-D-ribofuranosyl residue is attached at position 9 of 9H-purine via a glycosidic linkage . It is a derivative of nebularine, which is a naturally occurring nucleoside. The compound has a molecular formula of C10H12N4O3 and is known for its role in various biochemical and pharmacological studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxynebularine typically involves the glycosylation of a purine base with a protected 2-deoxy-D-ribose derivative. One common method includes the use of a silylated purine base, which reacts with a protected 2-deoxy-D-ribose in the presence of a Lewis acid catalyst . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2’-deoxynebularine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This includes the use of high-purity reagents, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions
2’-Deoxynebularine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the purine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the purine base .
科学的研究の応用
2’-Deoxynebularine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: It serves as a probe in studying DNA and RNA interactions, as well as enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is used in the development of diagnostic tools and as a standard in analytical chemistry.
作用機序
The mechanism of action of 2’-deoxynebularine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It acts as an inhibitor of certain enzymes, such as adenosine deaminase, by mimicking the natural substrate and binding to the active site . This inhibition can disrupt nucleotide metabolism and DNA synthesis, leading to various biological effects .
類似化合物との比較
2’-Deoxynebularine is similar to other nucleoside analogs such as 2’-deoxyadenosine and 2’-deoxyinosine. it is unique in its ability to form stable triplex structures with DNA, which is not commonly observed with other nucleosides . This property makes it particularly useful in studying DNA interactions and developing therapeutic agents.
List of Similar Compounds
- 2’-Deoxyadenosine
- 2’-Deoxyinosine
- Nebularine
- 2’-Deoxyxanthosine
特性
CAS番号 |
4546-68-3 |
|---|---|
分子式 |
C10H12N4O3 |
分子量 |
236.23 g/mol |
IUPAC名 |
2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol |
InChI |
InChI=1S/C10H12N4O3/c15-3-8-7(16)1-9(17-8)14-5-13-6-2-11-4-12-10(6)14/h2,4-5,7-9,15-16H,1,3H2 |
InChIキー |
WJBNIBFTNGZFBW-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=NC3=CN=CN=C32)CO)O |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=CN=C32)CO)O |
正規SMILES |
C1C(C(OC1N2C=NC3=CN=CN=C32)CO)O |
同義語 |
2'-deoxynebularine 9-(beta-D-2'-deoxyribofuranosyl)purine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















